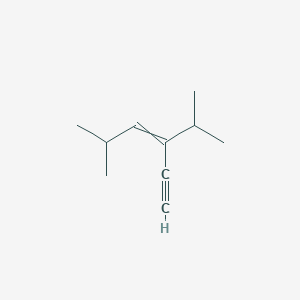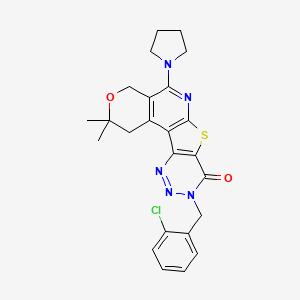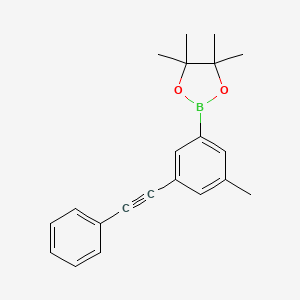![molecular formula C13H26N2O2Si2 B12616156 4-Propyl-2,6-bis[(trimethylsilyl)oxy]pyrimidine CAS No. 917567-69-2](/img/structure/B12616156.png)
4-Propyl-2,6-bis[(trimethylsilyl)oxy]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Propyl-2,6-bis[(trimethylsilyl)oxy]pyrimidine is a chemical compound with the molecular formula C13H28N2O3Si3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The compound is characterized by the presence of two trimethylsilyl groups attached to the oxygen atoms at positions 2 and 6 of the pyrimidine ring, and a propyl group at position 4.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propyl-2,6-bis[(trimethylsilyl)oxy]pyrimidine typically involves the reaction of 4-propylpyrimidine-2,6-diol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
4-Propylpyrimidine-2,6-diol+2(Trimethylsilyl chloride)→this compound+2(Hydrochloric acid)
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
化学反応の分析
Types of Reactions
4-Propyl-2,6-bis[(trimethylsilyl)oxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
4-Propyl-2,6-bis[(trimethylsilyl)oxy]pyrimidine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-Propyl-2,6-bis[(trimethylsilyl)oxy]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The trimethylsilyl groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can interact with specific molecular pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
- Pyrimidine, 2,4,6-tris[(trimethylsilyl)oxy]
- Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]
Uniqueness
4-Propyl-2,6-bis[(trimethylsilyl)oxy]pyrimidine is unique due to the presence of the propyl group at position 4, which can influence its chemical reactivity and biological activity. The trimethylsilyl groups also provide steric hindrance and increase the compound’s stability compared to other similar compounds.
特性
CAS番号 |
917567-69-2 |
|---|---|
分子式 |
C13H26N2O2Si2 |
分子量 |
298.53 g/mol |
IUPAC名 |
trimethyl-(4-propyl-6-trimethylsilyloxypyrimidin-2-yl)oxysilane |
InChI |
InChI=1S/C13H26N2O2Si2/c1-8-9-11-10-12(16-18(2,3)4)15-13(14-11)17-19(5,6)7/h10H,8-9H2,1-7H3 |
InChIキー |
VHJSYODVRXJYRM-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC(=NC(=N1)O[Si](C)(C)C)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[2-(1H-Benzimidazol-1-yl)pyrimidin-4-yl]amino}-4-methylphenol](/img/structure/B12616086.png)
![(2S)-2-[(4-Chlorobenzene-1-sulfonyl)amino]butanoic acid](/img/structure/B12616090.png)
![6-[10-(Anthracen-9-YL)decyl]pentacene](/img/structure/B12616097.png)

![1-[4-(4-Ethylphenyl)phenyl]-2-fluoro-4-pentylbenzene](/img/structure/B12616101.png)

![1H-Pyrrolo[2,3-b]pyridine,6-bromo-1-(phenylsulfonyl)-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12616105.png)


![C-[2-(3-Ethyl-phenyl)-thiazol-4-YL]-methylamine](/img/structure/B12616119.png)
![4-[4-(4-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12616121.png)


![3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-benzo[f]isoindol-1-one](/img/structure/B12616138.png)
